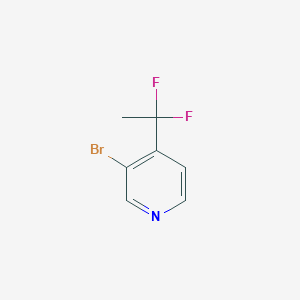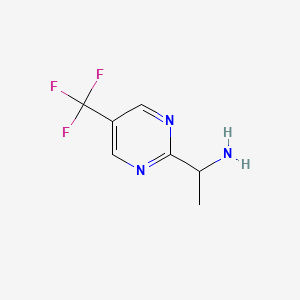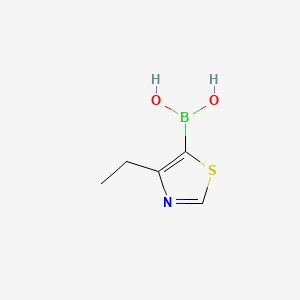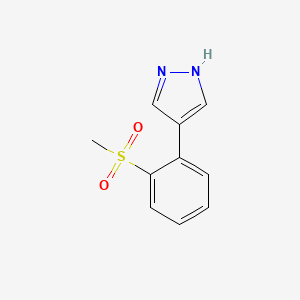![molecular formula C16H21N3O3 B13473697 tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate](/img/structure/B13473697.png)
tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: is a complex organic compound that features a benzoxazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazine ring, followed by the introduction of the tert-butyl and cyanoethyl groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in various organic reactions to introduce specific functional groups into target molecules.
Biology: In biology, this compound may be used in the study of enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with biological macromolecules in specific ways, making it a valuable tool for biochemical research.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, such as those involved in cancer or infectious diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials that require specific mechanical or chemical characteristics.
Wirkmechanismus
The mechanism of action of tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2-cyanoethyl)carbamate
- tert-Butyl 12-amino-4,7,10-trioxadodecanoate
- tert-Butyl isocyanide
Comparison: Compared to similar compounds, tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is unique due to its benzoxazine ring system and the presence of both tert-butyl and cyanoethyl groups. These structural features confer specific chemical and biological properties that make it distinct from other compounds with similar functional groups.
Eigenschaften
Molekularformel |
C16H21N3O3 |
|---|---|
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
tert-butyl 7-(2-cyanoethylamino)-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-9-10-21-14-11-12(5-6-13(14)19)18-8-4-7-17/h5-6,11,18H,4,8-10H2,1-3H3 |
InChI-Schlüssel |
JFECJHYGDUGSBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)NCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)








![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13473660.png)
![methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13473677.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid](/img/structure/B13473678.png)


